![molecular formula C16H16FN3OS B6476105 N-[2-(2-fluorophenyl)-2-methoxypropyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine CAS No. 2640976-85-6](/img/structure/B6476105.png)
N-[2-(2-fluorophenyl)-2-methoxypropyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine
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Overview
Description
N-[2-(2-fluorophenyl)-2-methoxypropyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine is an organic compound belonging to the class of thiazolo[4,5-c]pyridin-2-amines. It is a heterocyclic compound composed of five-membered rings that contain nitrogen, sulfur, and carbon atoms. The compound is also known as 2-(2-fluorophenyl)-2-methoxypropyl-3-thiazolopyridine, or FMPT. It is an important intermediate used in the synthesis of pharmaceuticals and other compounds.
Scientific Research Applications
FMPT has a wide range of applications in scientific research. It has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory agents, antiepileptic drugs, and antifungal agents. It has also been used in the synthesis of various dyes and pigments, as well as in the synthesis of other organic compounds. In addition, FMPT has been used in the synthesis of metal-organic frameworks, which are materials with potential applications in catalysis, sensing, and drug delivery.
Mechanism of Action
Target of Action
It’s worth noting that both indole and 2-aminothiazole derivatives, which share structural similarities with this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
Similar compounds have been shown to interact with their targets and induce changes that lead to their biological effects . For instance, some 2-aminothiazole derivatives have been reported to inhibit tubulin polymerization, disrupting microtubule dynamics in a manner similar to certain anticancer drugs .
Biochemical Pathways
Related compounds have been shown to impact a variety of pathways associated with their biological activities .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Advantages and Limitations for Lab Experiments
The advantages of using FMPT in lab experiments include its low cost, its availability, and its ease of synthesis. Furthermore, FMPT is a versatile compound that can be used in a variety of reactions. The main limitation of FMPT is its instability in the presence of oxygen and moisture, which can lead to the formation of byproducts.
Future Directions
There are numerous potential future directions for the use of FMPT. For example, it could be used in the synthesis of new pharmaceuticals, as well as in the synthesis of other organic compounds. In addition, FMPT could be used in the synthesis of metal-organic frameworks with potential applications in catalysis, sensing, and drug delivery. Finally, further research could be conducted to explore the biochemical and physiological effects of FMPT, as well as its potential toxicity.
Synthesis Methods
The synthesis of FMPT is most commonly achieved through a nucleophilic aromatic substitution reaction. This involves the reaction of an aromatic compound, such as aniline, with a nucleophile, such as a Grignard reagent. The reaction yields the desired product, FMPT, and is carried out under an inert atmosphere. The reaction typically takes place at temperatures between 0 and 100°C, and can be catalyzed by certain acids or bases.
properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3OS/c1-16(21-2,11-5-3-4-6-12(11)17)10-19-15-20-13-9-18-8-7-14(13)22-15/h3-9H,10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHSKWUSTZQTSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=C(S1)C=CN=C2)(C3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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